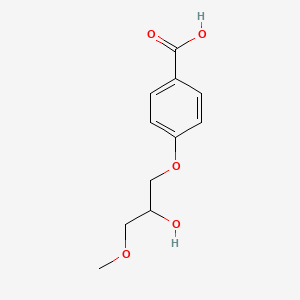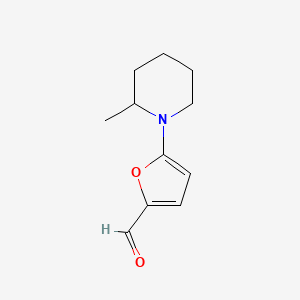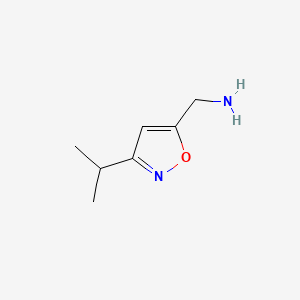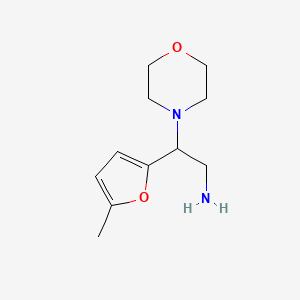![molecular formula C12H20N2O B1309016 (3-Aminopropyl)[(3-methoxyphenyl)methyl]methylamine CAS No. 876717-75-8](/img/structure/B1309016.png)
(3-Aminopropyl)[(3-methoxyphenyl)methyl]methylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves complex organic reactions. For instance, the asymmetric synthesis of a dihydrofuran derivative with an aminomethyl group and a methoxyphenyl group was achieved through a newly developed synthetic method, which could be analogous to the synthesis of (3-Aminopropyl)[(3-methoxyphenyl)methyl]methylamine . Additionally, the synthesis of a complex of Cu(II) with a ligand that includes the 3-aminopropyl and methoxyphenyl groups was performed through self-assembly, indicating the potential for forming metal complexes with such amines .
Molecular Structure Analysis
The molecular structure of compounds similar to (3-Aminopropyl)[(3-methoxyphenyl)methyl]methylamine can be complex. For example, the Cu(II) complex mentioned in one study has a distorted square pyramid environment around the metal center, coordinated by phenolic O atoms and N atoms from the ligand . This suggests that the molecular structure of (3-Aminopropyl)[(3-methoxyphenyl)methyl]methylamine could also exhibit interesting coordination properties if used as a ligand in metal complexes.
Chemical Reactions Analysis
The chemical reactions involving amines and their derivatives can be quite stereoselective, as seen in the synthesis of optically active triamines . These reactions are crucial for the formation of specific chiral centers, which are important in pharmaceutical applications. The presence of aminomethyl and methoxyphenyl groups in the compounds studied indicates that (3-Aminopropyl)[(3-methoxyphenyl)methyl]methylamine could also participate in stereoselective reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of (3-Aminopropyl)[(3-methoxyphenyl)methyl]methylamine are not directly reported, the properties of similar compounds can provide insights. For example, the identification of an impurity in illicit methamphetamine shows that related amines can be isolated and identified through purification and synthesis, which is relevant for understanding the physical properties and purity of such compounds . The electrochemical properties of the Cu(II) complex also highlight the potential for electrochemical applications of amines when coordinated to metals .
科学的研究の応用
Neurochemistry and Neurotoxicity
Research has delved into MDMA's neurochemical effects and neurotoxicity, revealing its impact on serotonergic systems in the brain. Studies have indicated that MDMA elicits a biphasic response, categorized into acute and long-term effects, with implications for understanding serotonergic neurotoxicity and the potential for developing therapeutic interventions targeting similar pathways (McKenna & Peroutka, 1990).
MDMA-Assisted Psychotherapy
MDMA-assisted psychotherapy has emerged as a potential treatment for posttraumatic stress disorder (PTSD) and other conditions. Clinical research is exploring its use in treating anxiety associated with autism and alcohol use disorder, with Phase 3 trials aiming for FDA and EMA licensing (Sessa, Higbed, & Nutt, 2019).
Methionine Salvage and Biochemistry
Investigations into the methionine salvage pathway and S-adenosylmethionine (SAM) have highlighted their essential roles in plant biochemistry, including in sulfur, ethylene, and polyamine biosynthesis. Understanding the regulation of these pathways can inform agricultural practices and plant biotechnology (Sauter et al., 2013).
Neurotoxicity and Behavioral Effects
Further research into MDMA's neurotoxicity and its effects on dopamine biochemistry and function has provided insights into the acute and long-term consequences of its use. These findings can contribute to the development of safer therapeutic agents and inform the medical management of neurotoxicity (Colado, O'Shea, & Green, 2004).
特性
IUPAC Name |
N'-[(3-methoxyphenyl)methyl]-N'-methylpropane-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-14(8-4-7-13)10-11-5-3-6-12(9-11)15-2/h3,5-6,9H,4,7-8,10,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIMPJHHWTVWSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN)CC1=CC(=CC=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminopropyl)[(3-methoxyphenyl)methyl]methylamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine](/img/structure/B1308936.png)

![1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl amine](/img/structure/B1308941.png)









![(5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1308967.png)